1-Bromo-3-(4-methoxybutyl)benzene
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Overview
Description
1-Bromo-3-(4-methoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 4-methoxy-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxybutyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(4-methoxy-butyl)-benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-methoxybutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 3-(4-methoxy-butyl)-phenol, 3-(4-methoxy-butyl)-benzonitrile.
Oxidation: 3-(4-methoxy-butyl)-benzaldehyde, 3-(4-methoxy-butyl)-benzoic acid.
Reduction: 3-(4-methoxy-butyl)-benzene.
Scientific Research Applications
1-Bromo-3-(4-methoxybutyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism by which 1-Bromo-3-(4-methoxybutyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid, altering the compound’s chemical properties.
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.
1-Bromo-3-methylbenzene: Contains a methyl group instead of a methoxy-butyl group, leading to different reactivity and applications.
1-Bromo-3-(4-hydroxy-butyl)-benzene: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Uniqueness: 1-Bromo-3-(4-methoxybutyl)benzene is unique due to the presence of both a bromine atom and a 4-methoxy-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-3-(4-methoxybutyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,2-3,5,8H2,1H3 |
InChI Key |
NJGNSYLUXVJULC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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